2-Cyclopropyl-5-methylaniline
Description
Significance of Cyclopropyl (B3062369) Motifs in Organic Chemistry
The cyclopropane (B1198618) ring, despite being the smallest cycloalkane, is a frequently utilized structural motif in medicinal chemistry and drug discovery. nbinno.comnih.gov Its prevalence is due to the unique physicochemical properties imparted by its strained three-membered ring. hyphadiscovery.com The inherent ring strain leads to shorter and stronger carbon-hydrogen bonds and enhanced p-character in its carbon-carbon bonds, distinguishing it from more flexible alkyl groups. scientificupdate.comacs.orgnih.gov
In drug design, the cyclopropyl group is often incorporated to enhance a molecule's metabolic stability, as it can be more resistant to oxidative metabolism by cytochrome P450 enzymes compared to linear alkyl chains. nbinno.comhyphadiscovery.com This can lead to an improved pharmacokinetic profile for a drug candidate. Furthermore, the rigidity of the cyclopropyl ring can lock a molecule into a specific bioactive conformation, which may increase its binding potency and selectivity for its biological target. nbinno.comiris-biotech.de This conformational constraint can be entropically favorable for receptor binding. acs.orgiris-biotech.de The group can also influence properties such as lipophilicity and pKa, making it a versatile tool for fine-tuning the characteristics of a lead compound. acs.orgiris-biotech.de
Table 1: Key Contributions of the Cyclopropyl Motif in Drug Discovery
| Property Influenced | Consequence in Drug Design |
|---|---|
| Metabolic Stability | Increased resistance to degradation, potentially leading to a longer in vivo half-life. nbinno.com |
| Molecular Rigidity | Locks molecule into a bioactive conformation, enhancing binding potency and selectivity. nbinno.com |
| Potency | Strategic placement can increase interaction with target proteins. hyphadiscovery.comscientificupdate.com |
| Lipophilicity | Can be used to modulate a compound's solubility and permeability characteristics. iris-biotech.de |
| Off-Target Effects | Can be used to reduce unwanted interactions with other biological targets. scientificupdate.comacs.org |
Overview of Aniline (B41778) Derivatives in Chemical Synthesis and Reactivity
Aniline, the simplest aromatic amine, and its derivatives are foundational materials in chemical synthesis. wikipedia.org Their significance stems from the reactivity of both the amino group and the aromatic ring. slideshare.net The amino group confers basic and nucleophilic properties, while also activating the benzene (B151609) ring towards electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions. wikipedia.org
Aniline derivatives are crucial intermediates in the production of a vast array of commercial products, including dyes, polymers, and pharmaceuticals. researchgate.netresearchgate.net For example, they are precursors in the synthesis of sulfonamides, a class of antibacterial drugs. slideshare.netresearchgate.net The amino group can undergo a wide range of transformations, including acylation, alkylation, and diazotization. wikipedia.orgslideshare.net Diazotization, in particular, is a powerful synthetic tool, converting the amino group into a diazonium salt, which is an excellent leaving group and can be replaced by a wide variety of nucleophiles in reactions like the Sandmeyer reaction. wikipedia.org This versatility makes aniline derivatives indispensable building blocks for creating more complex molecular architectures. wisdomlib.org
Contextualization of 2-Cyclopropyl-5-methylaniline within Aromatic Amine Chemistry
This compound is an aromatic amine that incorporates the structural features of both a cyclopropyl group and a substituted aniline. Its chemical identity is defined by an aniline core, with a cyclopropyl group at the 2-position and a methyl group at the 5-position relative to the amino group. This specific substitution pattern places it within the broad class of aniline derivatives, with its reactivity being influenced by the electronic and steric effects of all three functional groups.
The presence of the amino group makes the molecule basic and nucleophilic, while also activating the aromatic ring. The cyclopropyl and methyl groups, both being electron-donating, further enhance the electron density of the ring, influencing its reactivity in electrophilic substitution reactions. The steric bulk of the cyclopropyl group at the ortho position can also direct the outcome of certain reactions. As a substituted cyclopropyl aniline, this compound represents a specific example of how the principles of aromatic amine chemistry can be modulated by the introduction of unique substituents like the cyclopropyl ring.
Table 2: Properties of this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 5-cyclopropyl-2-methylaniline achemblock.com |
| CAS Number | 1247739-25-8 achemblock.com |
| Molecular Formula | C10H13N achemblock.comuni.lu |
| Molecular Weight | 147.22 g/mol achemblock.com |
| Monoisotopic Mass | 147.1048 Da uni.lu |
| Predicted XlogP | 2.4 uni.lu |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13N |
|---|---|
Molecular Weight |
147.22 g/mol |
IUPAC Name |
2-cyclopropyl-5-methylaniline |
InChI |
InChI=1S/C10H13N/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4,11H2,1H3 |
InChI Key |
AZOPINOAUBFEBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC2)N |
Origin of Product |
United States |
Synthetic Methodologies for 2 Cyclopropyl 5 Methylaniline and Analogues
Conventional Synthetic Routes to Cyclopropyl (B3062369) Anilines
Conventional methods for synthesizing cyclopropyl anilines rely on well-established reaction classes, including nucleophilic aromatic substitution and the formation of the cyclopropane (B1198618) ring on a pre-existing aromatic structure.
A primary strategy for synthesizing substituted anilines involves the functionalization of an aryl ring through nucleophilic aromatic substitution (SNAr). This approach is particularly effective when the aromatic ring is "activated" by electron-withdrawing groups, such as a nitro group, positioned ortho or para to a leaving group (typically a halide). pressbooks.pubmasterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism involving a stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com
For unactivated aryl halides, the substitution can occur under harsh conditions with strong nucleophiles via a benzyne (B1209423) intermediate. pressbooks.pubmasterorganicchemistry.com A representative reaction involves the displacement of a halide from a substituted nitrobenzene (B124822) by cyclopropylamine (B47189), followed by the reduction of the nitro group to the target aniline (B41778). chemistrysteps.comgoogle.com
A more recent, metal-free approach is the Cation-Radical-Accelerated Nucleophilic Aromatic Substitution (CRA-SNAr), which allows for the amination of electron-rich alkoxyarenes using a photoredox catalyst. nih.gov This method has shown tolerance for cyclopropylamine nucleophiles, affording the corresponding aniline derivatives. nih.gov
Table 1: Representative Aniline Functionalization via SNAr
| Starting Material | Reagent | Product | Notes |
|---|---|---|---|
| 2-Chloro-5-methyl-1-nitrobenzene | Cyclopropylamine | N-Cyclopropyl-5-methyl-2-nitroaniline | Followed by reduction of the nitro group. |
| 4-Bromo-1-cyclopropyl-2-methylbenzene | Sodium Amide (NaNH₂) | 5-Cyclopropyl-2-methylaniline | Proceeds via a benzyne intermediate under harsh conditions. pressbooks.pub |
This table is a representation of synthetic strategies and does not reflect experimentally verified synthesis of the specific target compound without explicit citation.
An alternative to functionalizing a pre-existing cyclopropyl-bearing arene is to construct the cyclopropane ring directly onto an aromatic substrate containing the other necessary substituents. The Simmons-Smith reaction is a cornerstone of this approach, involving an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple) that reacts with an alkene to form a cyclopropane ring stereospecifically. wikipedia.org A plausible route would involve the cyclopropanation of a vinyl-substituted toluidine derivative.
Modifications to the classical Simmons-Smith reaction, such as the Furukawa modification using diethylzinc (B1219324) (Et₂Zn), can improve reactivity. wikipedia.org The reaction is generally subject to steric effects and can be directed by hydroxyl groups on the alkene substrate. harvard.edu
Table 2: Cyclopropanation of a Styrenic Precursor
| Precursor | Reaction | Reagent | Product |
|---|
This table illustrates a potential synthetic route based on established methodologies.
The synthesis of 2-cyclopropyl-5-methylaniline requires a deliberate strategy for placing the three key substituents—amino, methyl, and cyclopropyl—in the correct 1,2,5-arrangement. Two primary retrosynthetic disconnections are considered:
Sequential Functionalization of a Benzene (B151609) Core: This approach begins with a simple, appropriately substituted benzene derivative, such as a bromo- or chloro-toluidine. The cyclopropyl group can then be introduced using a cross-coupling reaction. For instance, a Suzuki-Miyaura coupling reaction between a bromo-toluidine derivative and cyclopropylboronic acid, catalyzed by palladium, is a viable method for forming the required C-C bond. smolecule.com
Modification of a Pre-functionalized Aniline: This strategy starts with a more complex aniline and modifies it. A common tactic is the reduction of a nitro group to an amine, which is a late-stage step in many aniline syntheses. chemistrysteps.com For example, one could start with a 2-fluoro-5-methylnitrobenzene, introduce the cyclopropyl group via SNAr, and then reduce the nitro group. Another method involves the one-pot reductive amination of a nitroaromatic compound with an aldehyde, such as cyclopropanecarboxaldehyde, which simultaneously reduces the nitro group and forms the N-alkyl bond. patsnap.com
Catalytic Synthesis Approaches
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and functional group tolerance. Transition-metal catalysis is particularly prominent in the synthesis of complex anilines.
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming aryl C-N bonds. The Buchwald-Hartwig amination, which uses a palladium catalyst with specialized phosphine (B1218219) ligands, is a premier method for coupling aryl halides or triflates with amines. nih.govresearchgate.net This reaction could be used to couple cyclopropylamine with a substituted aryl bromide (e.g., 2-bromo-4-methyl-1-halobenzene) or to couple an amine with 2-bromo-1-cyclopropyl-4-methylbenzene. The choice of ligand is crucial for reaction success, with bulky, electron-rich phosphines often giving the best results. nih.gov Copper-catalyzed Ullmann-type couplings also provide an effective, often lower-cost, alternative for N-arylation. organic-chemistry.org
Hydroamination, the direct addition of an N-H bond across a double bond, represents a highly atom-economical route. Intramolecular hydroamination of alkenes catalyzed by rhodium or iridium complexes can produce cyclic amines. acs.org While less common for intermolecular reactions leading to simple anilines, related catalytic processes like the amination of vinyl arenes are known. acs.org
Table 3: Examples of Catalytic C-N Bond Formation
| Substrate 1 | Substrate 2 | Catalyst System | Reaction Type | Product |
|---|---|---|---|---|
| 2-Bromo-1-cyclopropyl-4-methylbenzene | Ammonia or Amine Equivalent | Pd(dba)₂, Ligand, Base | Buchwald-Hartwig Amination | This compound |
| 1-Bromo-4-cyclopropyl-2-methylbenzene | Cyclopropylamine | CuI, Ligand | Ullmann-type Coupling | N,2-Dicyclopropyl-5-methylaniline |
This table illustrates potential applications of catalytic methods and does not imply these specific reactions have been published without citation.
Catalytic methods for forming the cyclopropane ring offer advantages in terms of reduced waste and the potential for enantioselectivity. An important development is the zinc-catalyzed Simmons-Smith reaction, which uses catalytic amounts of a zinc halide with aryldiazomethanes to generate carbenoids that can cyclopropanate alkenes like styrenes. acs.orgorganic-chemistry.org
Rhodium and gold catalysts are also highly effective for cyclopropanation. Chiral rhodium(I)/diene complexes can catalyze the highly enantioselective intermolecular cyclopropanation of primary N-vinylamides with diazoacetates. acs.org Gold(I) catalysts can mediate the cyclopropanation of alkenes using propargyl esters as carbene precursors. ntnu.edu Furthermore, ruthenium(II)-Pheox complexes have been used for the direct catalytic asymmetric cyclopropylphosphonation of aniline derivatives, showcasing the ability of transition metals to facilitate complex transformations on the aniline scaffold. hueuni.edu.vn
Enantioselective and Diastereoselective Synthesis of Chiral Cyclopropyl Anilines
The creation of chiral cyclopropyl anilines with precise control over stereochemistry is a key challenge in organic synthesis. Recent advancements have focused on metal-catalyzed and organocatalytic approaches to achieve high levels of enantioselectivity and diastereoselectivity.
One notable strategy involves the diastereoselective formal nucleophilic substitution of chiral, non-racemic bromocyclopropanes. mdpi.com This method utilizes a chiral auxiliary to establish the initial stereocenter, followed by a base-mediated elimination to form a cyclopropene (B1174273) intermediate. The subsequent addition of an aniline nucleophile proceeds with high diastereoselectivity, governed by the existing chiral center. mdpi.com For instance, the reaction of N-methylaniline with a chiral bromocyclopropane (B120050) has been shown to produce the corresponding cyclopropyl amine with a diastereomeric ratio (dr) of 3:1. mdpi.com The stereochemical outcome is influenced by steric hindrance, as demonstrated by the increased diastereoselectivity (13:1) observed when an aniline bearing a larger ethyl substituent at the nitrogen was used. mdpi.com
Rhodium-catalyzed cyclopropanation represents another powerful tool for the synthesis of chiral cyclopropyl anilines. organic-chemistry.org The decomposition of aryldiazoacetates in the presence of N-vinylphthalimide, catalyzed by a dirhodium catalyst, affords methyl 1-aryl-2-amino-cyclopropane carboxylates with high trans-selectivity (>98:2 dr). organic-chemistry.org While the use of achiral Rh₂(OAc)₄ provides excellent diastereocontrol, employing a chiral dirhodium catalyst like Rh₂(TBSP)₄ can induce moderate enantioselectivity (55% ee). organic-chemistry.org
Furthermore, catalytic asymmetric Michael-initiated ring-closure (MIRC) reactions have proven effective for constructing chiral cyclopropyl nucleoside analogues, a strategy that can be adapted for the synthesis of cyclopropyl anilines. nih.gov Using a cinchona alkaloid-derived catalyst, this method delivers chiral cyclopropyl compounds with excellent diastereoselectivities and high enantiomeric excesses (93-97% ee). nih.gov
Palladium-catalyzed asymmetric [3+2] cycloaddition reactions offer an alternative pathway to densely functionalized chiral pyrrolidines, which can serve as precursors to chiral cyclopropyl anilines. researchgate.net These reactions demonstrate good control over regio-, enantio-, and diastereoselectivity. researchgate.net
Table 1: Examples of Diastereoselective and Enantioselective Synthesis of Chiral Cyclopropyl Amines
| Reaction Type | Catalyst/Reagent | Substrates | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| Nucleophilic Substitution | Base-mediated | Chiral bromocyclopropane, N-methylaniline | Tetrasubstituted cyclopropyl amine | dr 3:1 | mdpi.com |
| Nucleophilic Substitution | Base-mediated | Chiral bromocyclopropane, N-ethylaniline | Tetrasubstituted cyclopropyl amine | dr 13:1 | mdpi.com |
| Rh-catalyzed Cyclopropanation | Rh₂(OAc)₄ | Aryldiazoacetate, N-vinylphthalimide | 1-Aryl-2-amino-cyclopropane carboxylate | dr >98:2 | organic-chemistry.org |
| Asymmetric Rh-catalyzed Cyclopropanation | Rh₂(TBSP)₄ | Aryldiazoacetate, N-vinylphthalimide | Chiral 1-aryl-2-amino-cyclopropane carboxylate | 55% ee | organic-chemistry.org |
Novel Synthetic Protocols and Method Development
The development of new synthetic methods for this compound and its analogues is driven by the need for greater efficiency, sustainability, and access to novel chemical space.
Photochemical reactions offer a unique approach to the synthesis of cyclopropyl-containing compounds, often proceeding under mild conditions and enabling transformations that are difficult to achieve with traditional thermal methods. researchgate.net The use of light to induce chemical reactions can provide access to highly reactive intermediates. chemrxiv.org
One area of exploration is the photochemical [3σ + 2σ] cycloaddition of bicyclo[1.1.0]butanes with cyclopropylamines to construct bicyclo[3.1.1]heptanes. researchgate.net While not directly yielding this compound, this methodology highlights the potential of using photochemistry to manipulate cyclopropyl-containing scaffolds.
More directly relevant is the study of N-cyclopropylanilines as probes for single electron transfer (SET) processes in photochemical reactions. acs.org Upon photo-induced oxidation, the resulting N-cyclopropylaniline radical cation can undergo a ring-opening of the cyclopropyl group. acs.org This reactivity could potentially be harnessed in a synthetic context to functionalize the aniline ring or modify the cyclopropyl moiety under photochemical conditions. For example, UV irradiation at 254 nm can induce the ring-opening of a cyclopropane ring in a 1,2,4-oxadiazole (B8745197) derivative via a [2+2] cycloaddition with alkenes.
Visible-light-induced imine photochemistry has also been employed to generate a diradical intermediate that initiates a strain-driven fragmentation of a cyclopropane ring, leading to the formation of aminocyclopentane products through a formal [3+2] cycloaddition. chemrxiv.org This strategy demonstrates the feasibility of using light to activate a cyclopropylimine for further transformations.
Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals, including cyclopropyl anilines. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Mechanochemistry, which involves conducting reactions by grinding or milling, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. researchgate.net This technique has been successfully applied to the synthesis of 2-phenylimidazo[1,2-α]pyridine and demonstrates the potential for preparing heterocyclic compounds, which can be related to aniline derivatives, in a more environmentally friendly manner. researchgate.net
Furthermore, the use of more environmentally benign catalysts and reaction media is a central theme in green chemistry. Research into copper-mediated cyclization-decarboxylation sequences for the preparation of oxindoles from anilides points towards the potential for using less toxic and more abundant metals in place of precious metal catalysts like palladium. whiterose.ac.uk
Table 2: Mentioned Compounds
| Compound Name | |
|---|---|
| This compound | |
| N-methylaniline | |
| N-ethylaniline | |
| Methyl 1-aryl-2-amino-cyclopropane carboxylate | |
| Chiral 1-aryl-2-amino-cyclopropane carboxylate | |
| Chiral cyclopropyl purine (B94841) nucleoside analogue | |
| 2-phenylimidazo[1,2-α]pyridine | |
| 1,5-substituted pyrrolidin-2-ones |
Cyclopropane Ring-Opening Reactions
The inherent ring strain of the cyclopropyl group makes it susceptible to various ring-opening reactions, which are often initiated by transformations involving the adjacent amino group. These reactions can proceed through radical or polar pathways, leading to the formation of valuable linear intermediates.
A prominent pathway for the cleavage of the C–C bonds in cyclopropylamines is initiated by a single electron transfer (SET) event. rsc.org This process typically involves the one-electron oxidation of the amine's nitrogen atom, which is readily achieved using electrochemical methods, chemical oxidants, or, more recently, visible-light photoredox catalysis. rsc.orgbeilstein-journals.orgnih.gov
The initial step in SET-initiated cleavage is the oxidation of the amine to its corresponding amine radical cation. nih.govfrontiersin.org In the context of photoredox catalysis, the lone-pair electrons on the nitrogen atom of the cyclopropylamine can easily undergo a SET process with an excited photocatalyst to generate this radical cation species. rsc.orgnih.gov
Once formed, the amine radical cation is a highly reactive intermediate. beilstein-journals.org The strain of the adjacent three-membered ring facilitates a rapid, irreversible ring-opening through the cleavage of the Cα–Cβ bond. rsc.org This fragmentation, described as a homologous rearrangement, results in the formation of a distonic radical cation, specifically a γ-carbon radical iminium ion (also referred to as a β-carbon radical iminium ion). rsc.orgbeilstein-journals.org This intermediate is a versatile building block, and its fate often involves interception by various trapping agents. For instance, in the presence of olefins, the distonic radical cation can engage in [3+2] cycloaddition reactions to yield aminocyclopentane derivatives. rsc.orgbeilstein-journals.org Similarly, reaction with alkynes can produce cyclic allylic amines. researchgate.net
The rate at which the cyclopropane ring opens is not uniform across all cyclopropylaniline derivatives; it is significantly influenced by stereoelectronic and resonance effects. acs.orgnih.gov For the ring opening to occur efficiently, the cyclopropyl group must adopt a specific bisected conformation relative to the radical cation on the nitrogen. acs.orgnih.gov If the lowest energy conformation of the amine radical cation does not meet this geometric requirement, the ring-opening process can be slow. acs.orgnih.gov
However, research has shown that resonance delocalization plays a more dominant role in the kinetics of ring opening for N-cyclopropylanilines. acs.orgnih.gov Studies on N-cyclopropyl-N-methylaniline revealed a surprisingly slow ring-opening rate constant (k = 4.1 × 10⁴ s⁻¹). acs.orgnih.gov This sluggishness is attributed to the delocalization of the spin and charge of the radical cation into the phenyl ring, which stabilizes the ring-closed form. acs.orgnih.gov This stabilization creates a significant energy barrier to the ring-opening event. acs.org The influence of these effects is demonstrated by comparing the ring-opening rates of various N-cyclopropylaniline derivatives.
| Compound | Ring-Opening Rate Constant (s⁻¹) | Key Influencing Factor |
|---|---|---|
| N-Cyclopropyl-N-methylaniline | 4.1 × 10⁴ | Resonance stabilization of radical cation into phenyl ring. acs.orgnih.gov |
| 1′-methyl-3′,4′-dihydro-1′H-spiro[cyclopropane-1,2′-quinoline] | 3.5 × 10² | Conformationally locked, but resonance effect still dominates. acs.orgnih.gov |
| 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline | 1.7 × 10⁸ | Radical-stabilizing phenyl group on cyclopropane compensates for loss of resonance energy. acs.orgnih.gov |
This table illustrates the profound impact of resonance and substituent effects on the kinetics of cyclopropane ring opening initiated by single electron transfer.
An alternative to the single-electron pathway is a two-electron (2e) SN2-like ring-opening mechanism. acs.orgconsensus.appx-mol.com This process avoids the formation of an amine radical cation and instead involves the cyclopropylamine acting as a π-nucleophile. acs.orgresearchgate.net The reaction is typically initiated by an electrophilic reagent, such as N-iodosuccinimide (NIS) or in-situ generated cyanogen (B1215507) iodide (ICN), which activates the cyclopropane ring. acs.orgx-mol.com
This activation facilitates a nucleophilic attack that proceeds in a manner analogous to an SN2 reaction, leading to a concerted or stepwise cleavage of a C-C bond and the formation of a 1,3-difunctionalized linear product. acs.org For instance, the reaction of cyclopropylanilines with NIS in the presence of a nucleophile like trimethylsilyl (B98337) cyanide (TMSCN) or succinimide (B58015) itself results in γ-iodo α-amino nitriles or γ-iodo N,N'-aminals, respectively. acs.org This 2e manifold is particularly effective for activating monocyclic tertiary cyclopropylamines, which can be resistant to the 1e protocol. acs.orgresearchgate.net
| Cyclopropylamine Substrate | Electrophile/Nucleophile Pair | Resulting 1,3-Difunctionalized Product Type |
|---|---|---|
| Secondary Cyclopropylaniline (p-CN) | NIS / TMSCN | γ-iodo α-amino nitrile. acs.org |
| Secondary Cyclopropylaniline (p-CF₃) | NIS / Succinimide | γ-iodo N,N′-aminal. acs.org |
| Tertiary Monocyclic Cyclopropylaniline | NIS / TMSCN | γ-iodo α-amino nitrile. acs.org |
This table showcases examples of 1,3-difunctionalization products obtained through the two-electron SN2-like ring-opening pathway.
The cyclopropane ring can also be opened under acidic conditions, particularly in superacidic media. nih.gov For cyclopropylamines, protonation of the amino group creates a powerful σ-withdrawing ammonium (B1175870) substituent. Theoretical studies suggest that strong σ-acceptor groups interact with the cyclopropane's 1e” orbital, which leads to a weakening and lengthening of the distal (C2-C3) bond, rather than the vicinal (C1-C2) bonds. nih.gov
Consequently, in the presence of a strong acid, electrophilic ring opening of compounds like trans-2-phenylcyclopropylamine hydrochloride occurs via regioselective protonation and cleavage of this weakened distal C2-C3 bond. nih.gov This process generates a 1,3-dication, which is a powerful superelectrophile capable of reacting further, for example, by engaging in electrophilic aromatic substitution with a solvent molecule like benzene. nih.gov This reactivity contrasts with donor-acceptor cyclopropanes where cleavage typically occurs at the vicinal bond. nih.gov
Single Electron Transfer (SET) Initiated Cleavage
Reactions at the Aniline Nitrogen and Aromatic Ring
Beyond the unique reactivity of the cyclopropyl group, this compound exhibits reactions characteristic of a substituted aniline. The amino group strongly activates the aromatic ring toward electrophilic substitution and can itself participate in various transformations. smolecule.comchemistrysteps.com
The amino group is a powerful ortho- and para-directing activator for electrophilic aromatic substitution. smolecule.comchemistrysteps.com This makes the aromatic ring of this compound highly susceptible to reactions like halogenation. However, the high reactivity can be a challenge, often leading to polysubstitution. chemistrysteps.com For instance, direct bromination of aniline typically results in the formation of 2,4,6-tribromoaniline. chemistrysteps.com To achieve monosubstitution, the reactivity of the amino group must be tempered. This is commonly done by converting the amine into an amide (e.g., via acetylation with acetic anhydride). smolecule.comchemistrysteps.com The resulting acetamido group is still an ortho-, para-director but is less activating because the nitrogen's lone pair is delocalized into the carbonyl group, allowing for controlled, selective substitution. chemistrysteps.com
The nitrogen atom can also be the site of reaction. It can be acylated, alkylated, and, in the presence of nitrous acid, can undergo nitrosation. smolecule.comnih.gov The reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the selective cleavage of the cyclopropyl group and formation of an N-alkyl-N-nitrosoaniline. nih.gov This specific cleavage is believed to proceed through the formation of an amine radical cation, followed by cyclopropyl ring opening. nih.gov
| Reaction Type | Reagent(s) | Typical Outcome for Anilines | Notes |
|---|---|---|---|
| Electrophilic Aromatic Substitution (Halogenation) | Br₂ | Polysubstitution (e.g., dibromination). chemistrysteps.com | Ring is highly activated by the -NH₂ group. smolecule.com |
| Controlled Monosubstitution | 1. Acetic Anhydride (B1165640) 2. Electrophile (e.g., Br₂) 3. H₃O⁺/OH⁻ | Selective ortho/para monosubstitution. chemistrysteps.com | Amide formation temporarily reduces the activating effect of nitrogen. chemistrysteps.com |
| Oxidation | KMnO₄ or HNO₃ | Formation of nitro derivatives or other oxidation products. smolecule.com | The amino group is sensitive to oxidation. |
| Nitrosation | HNO₂ (NaNO₂/HCl) | Cleavage of the cyclopropyl group and formation of an N-nitrosoaniline. nih.gov | Reaction proceeds via an amine radical cation intermediate. nih.gov |
This table summarizes the characteristic reactions of the aniline moiety present in this compound.
Electrophilic Aromatic Substitution Patterns
The benzene ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of the powerful electron-donating amino (-NH₂) group. The amino group is a strong activating group and directs incoming electrophiles to the ortho and para positions. smolecule.com The methyl group (-CH₃) is also an activating, ortho/para-directing group, albeit weaker than the amino group. The cyclopropyl group itself can act as an electron-donating group, further increasing the electron density of the aromatic ring.
The directing effects of these substituents converge to determine the pattern of substitution. The positions ortho and para to the strongly activating amino group are C4 and C6.
Position 4 (para to the amino group): This position is activated by both the amino and methyl groups.
Position 6 (ortho to the amino group): This position is strongly activated by the amino group but may experience some steric hindrance from the adjacent cyclopropyl group.
Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions of the aromatic ring. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. smolecule.commnstate.edudalalinstitute.com
Nucleophilic Additions and Substitutions
Due to the high electron density of the aromatic ring, direct nucleophilic aromatic substitution on this compound is generally unfavorable. However, the compound can participate in nucleophilic reactions through its primary amine moiety. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, reacting with various electrophiles. smolecule.com
The amine group can undergo nucleophilic substitution reactions, such as acylation with acetic anhydride or alkylation, to form more complex derivatives. smolecule.com Furthermore, while direct nucleophilic attack on the unsubstituted aromatic ring is difficult, related cyclopropyl systems can undergo nucleophilic substitution under specific conditions. For instance, studies on bromocyclopropanes show they can undergo formal nucleophilic substitution via a base-assisted dehydrohalogenation to a highly reactive cyclopropene intermediate, which is then attacked by a nucleophile. mdpi.com Nucleophilic ring-opening of donor-acceptor cyclopropanes is also a known synthetic strategy for creating 1,3-functionalized compounds. thieme-connect.com
N-Dealkylation and Derivatization via the Amine Moiety
The amine moiety is a key site for derivatization. While this compound itself is a primary amine, studies on its N-alkylated analogs, particularly N-cyclopropyl-N-methylaniline, provide significant insight into N-dealkylation mechanisms. These reactions are crucial in drug metabolism and are often catalyzed by enzymes like cytochrome P450. nih.govku.edu
Mechanistic studies show that the pathway of N-dealkylation depends heavily on the reaction conditions and catalysts.
Enzymatic N-demethylation: Cytochrome P450-catalyzed oxidation of N-cyclopropyl-N-methylaniline preferentially results in N-demethylation, yielding N-cyclopropylaniline while leaving the cyclopropyl ring intact. nih.govacs.org
Chemical N-decyclopropylation: Reaction of N-cyclopropyl-N-alkylanilines with nitrous acid leads to the specific cleavage of the cyclopropyl group, producing an N-alkyl-N-nitrosoaniline. researchgate.net This selectivity is attributed to a mechanism involving the formation of an amine radical cation followed by rapid opening of the strained cyclopropyl ring. researchgate.net
Mechanistic Studies of Enzymatic and Biomimetic Transformations
N-cyclopropylanilines serve as critical mechanistic probes to investigate the pathways of enzymatic oxidations, particularly to differentiate between single electron transfer (SET) and hydrogen atom transfer (HAT) mechanisms. nih.govku.edu
Cytochrome P450-Catalyzed Reactions
Cytochrome P450 (P450) enzymes are central to the metabolism of many xenobiotics. researchgate.netwur.nl Studies using N-cyclopropyl-N-methylaniline as a probe substrate have been instrumental in elucidating the mechanism of P450-catalyzed N-dealkylation. When liver microsomes containing P450 enzymes (specifically CYP2B1) oxidize N-cyclopropyl-N-methylaniline, the reaction yields N-cyclopropylaniline and formaldehyde (B43269) as the major N-dealkylation products. nih.govacs.org Crucially, metabolites resulting from the opening of the cyclopropyl ring are not observed. nih.govnih.gov
This outcome strongly argues against a SET mechanism, where an electron would be transferred from the nitrogen to the enzyme, forming a radical cation that would rapidly undergo irreversible ring opening. nih.govacs.org Instead, the results support a HAT mechanism. nih.gov In this pathway, the P450 enzyme directly abstracts a hydrogen atom from the methyl group to form a carbon radical, which then hydroxylates to a carbinolamine intermediate that decomposes to the demethylated product. nih.govrsc.org
| Substrate | Enzyme System | Major Metabolites | Deduced Mechanism |
| N-cyclopropyl-N-methylaniline | Liver Microsomes (CYP2B1) | N-cyclopropylaniline, Formaldehyde, p-hydroxy-N-cyclopropyl-N-methylaniline | Hydrogen Atom Transfer (HAT) |
This table summarizes the findings from studies on P450-catalyzed oxidation of N-cyclopropyl-N-methylaniline. nih.govacs.org
Peroxidase-Mediated Oxidations
In stark contrast to P450 enzymes, horseradish peroxidase (HRP), a well-established SET enzyme, catalyzes the oxidation of N-cyclopropyl-N-methylaniline via a completely different mechanism. nih.govnih.govresearchgate.net The reaction of N-cyclopropyl-N-methylaniline with HRP and hydrogen peroxide results exclusively in products derived from the fragmentation of the cyclopropane ring. nih.govresearchgate.net
The accepted mechanism involves an initial SET from the amine nitrogen to the HRP active site, forming an aminium radical cation. nih.gov This radical cation undergoes swift and exclusive cyclopropyl ring fragmentation to generate a more stable distonic radical cation (where the charge and radical are separated). nih.govresearchgate.net This intermediate then partitions between two pathways depending on the presence of molecular oxygen:
Anaerobic Conditions: Unimolecular cyclization occurs, leading to the formation of N-methylquinolinium ion as the quantitative product. nih.gov
Aerobic Conditions: The distonic radical cation reacts with dissolved oxygen, leading to N-methylaniline and β-hydroxypropionic acid. nih.gov
The product distribution is highly dependent on the oxygen concentration, as detailed in the table below.
| Substrate | Enzyme System | Oxygen Condition | Product Distribution | Deduced Mechanism |
| N-cyclopropyl-N-methylaniline | HRP / H₂O₂ | Air | N-methylaniline (0.2 mol), β-hydroxypropionic acid (0.2 mol), N-methylquinolinium (0.8 mol) | Single Electron Transfer (SET) |
| N-cyclopropyl-N-methylaniline | HRP / H₂O₂ | Pure O₂ | N-methylaniline (0.7 mol), β-hydroxypropionic acid (0.7 mol), N-methylquinolinium (0.3 mol) | Single Electron Transfer (SET) |
| N-cyclopropyl-N-methylaniline | HRP / H₂O₂ | Anaerobic | N-methylquinolinium (1.0 mol) | Single Electron Transfer (SET) |
This table presents the product yields from the HRP-catalyzed oxidation of N-cyclopropyl-N-methylaniline under varying oxygen levels. nih.gov
Photochemical Reactivity and Photooxidation Mechanisms
The photochemical behavior of N-cyclopropylanilines involves light-induced oxidation, often mediated by a photosensitizer. acs.org The mechanism of photosensitized oxidation mirrors the SET pathway observed in HRP-catalyzed reactions. Upon irradiation in the presence of a sensitizer, an initial single-electron transfer from the aniline nitrogen occurs, generating the corresponding nitrogen radical cation. acs.org
A key feature of N-cyclopropylaniline radical cations is the subsequent irreversible, rapid ring-opening of the strained cyclopropyl group to form a distonic radical cation. acs.orgresearchgate.net This reactive intermediate can then react with molecular oxygen to form an endoperoxide, which subsequently fragments into various oxidation products. acs.org The rate of this ring-opening is a critical factor; for N-cyclopropyl-N-methylaniline, the rate constant is relatively slow (4.1 × 10⁴ s⁻¹), which can allow competing processes to occur. researchgate.netacs.org However, the process is generally fast enough to outcompete quenching of the radical cation by antioxidants in many systems. acs.org Direct UV irradiation can also induce the opening of the cyclopropane ring.
Reactivity and Reaction Mechanisms of 2 Cyclopropyl 5 Methylaniline
The reactivity of aniline (B41778) derivatives containing a cyclopropyl (B3062369) group is a subject of significant interest, particularly concerning the mechanisms of oxidation and the fate of the strained cyclopropyl ring. The interaction between the nitrogen atom and the cyclopropyl group dictates the reaction pathways, which can be influenced by whether the process is enzymatic or photochemical. Studies on analogous compounds, such as N-cyclopropylanilines, provide critical insights into the potential reactivity of 2-Cyclopropyl-5-methylaniline.
Derivatization and Advanced Functionalization Strategies
Synthesis of Functionalized Derivatives via the Cyclopropyl (B3062369) Ring
The inherent strain energy of the cyclopropane (B1198618) ring makes it susceptible to cleavage and rearrangement reactions, providing a powerful tool for structural modification.
While the cyclopropyl group is often considered robust, it can undergo specific ring-opening reactions under controlled conditions, effectively acting as a masked three-carbon synthon. A key example involves the reaction of N-cyclopropylanilines with nitrous acid. Studies on related N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid leads to the selective cleavage of the cyclopropyl group from the nitrogen atom. researchgate.net This transformation is believed to proceed through the formation of an amine radical cation intermediate. This intermediate facilitates the opening of the cyclopropane ring to form an iminium ion with a C-centered radical, which can then react further. researchgate.net
For 2-cyclopropyl-5-methylaniline, this principle implies that after N-alkylation, the cyclopropyl group could be cleaved to introduce other functional groups. For instance, the ring-opened radical intermediate could be trapped by species like nitric oxide (NO) or undergo oxidation, leading to a variety of potential products derived from the original three-carbon ring. researchgate.net
Ring expansion offers a pathway to convert the cyclopropyl group into larger, more flexible carbocyclic systems. A classic approach applicable to aminocyclopropanes is the Tiffeneau–Demjanov rearrangement. This reaction typically involves the diazotization of a primary amine on a cycloalkane with nitrous acid. In the case of a cyclopropylamine (B47189) derivative, this would generate a highly unstable cyclopropyldiazonium ion.
Loss of nitrogen gas (N₂) from this intermediate would produce a cyclopropylcarbinyl cation. This cation is known to exist in rapid equilibrium with the cyclobutyl cation, a non-classical carbocation system. stackexchange.com Trapping of this rearranged cyclobutyl cation by a nucleophile, such as water from the aqueous reaction medium, would result in the formation of a cyclobutanol (B46151) derivative. This methodology provides a direct route to expand the three-membered ring into a four-membered one. wikipedia.orgchemistrysteps.com
Conversely, ring contraction of a cyclopropane ring is not a common or energetically favorable process. The significant ring strain already present in a three-membered ring means there is no driving force to contract it further. Therefore, methodologies focus almost exclusively on the expansion or cleavage of the cyclopropyl moiety. chemistrysteps.comyoutube.com
Modification of the Aromatic and Amine Substituents
The aniline (B41778) portion of the molecule provides rich opportunities for functionalization through reactions targeting the aromatic ring or the nitrogen atom.
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the amino group and, to a lesser extent, the cyclopropyl and methyl groups. Halogenation, such as bromination or chlorination, is expected to proceed readily. The amino group is a powerful ortho-, para-director. Given the substitution pattern, the primary positions for halogenation would be C4 and C6 (ortho and para to the amine).
Table 1: Potential Regioisomers from Electrophilic Halogenation
| Reagent | Expected Major Products |
|---|---|
| Br₂ in Acetic Acid | 4-Bromo-2-cyclopropyl-5-methylaniline |
| 6-Bromo-2-cyclopropyl-5-methylaniline | |
| 4,6-Dibromo-2-cyclopropyl-5-methylaniline | |
| N-Chlorosuccinimide | 4-Chloro-2-cyclopropyl-5-methylaniline |
Following initial halogenation, halogen exchange reactions can be employed to introduce other functionalities. For instance, an aryl bromide can be converted into an aryllithium reagent via lithium-halogen exchange using an organolithium reagent like tert-butyllithium. harvard.edu This highly reactive intermediate can then be quenched with various electrophiles to install new groups. This two-step sequence allows for the introduction of functionalities that are not accessible through direct electrophilic substitution.
The primary amino group is a versatile handle for introducing a wide array of substituents via N-alkylation and N-acylation.
N-Alkylation: The nitrogen atom can be alkylated to form secondary or tertiary amines using standard reagents such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or via reductive amination with aldehydes or ketones. These reactions typically require a base to neutralize the acid produced. The synthesis of various N-alkyl-N-cyclopropylanilines has been documented, confirming the feasibility of this approach. researchgate.net
N-Acylation: The amine reacts readily with acylating agents like acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form stable amide derivatives. This reaction is often used to protect the amino group or to introduce carbonyl functionality, which can serve as a precursor for further transformations.
Table 2: Representative N-Functionalized Derivatives
| Reaction Type | Reagent Example | Product Structure Name |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | N-Methyl-2-cyclopropyl-5-methylaniline |
| N-Alkylation | Benzyl Bromide (BnBr) | N-Benzyl-2-cyclopropyl-5-methylaniline |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-(2-cyclopropyl-5-methylphenyl)acetamide |
This compound is an excellent starting material for the synthesis of fused and appended heterocyclic systems, which are core structures in many pharmaceuticals. nih.gov
Classic condensation reactions can be used to build heterocyclic rings onto the aniline core.
Quinoline (B57606) Synthesis: Using the Skraup or Doebner-von Miller reaction conditions, which involve reacting the aniline with glycerol, an α,β-unsaturated aldehyde, or ketone in the presence of an acid and an oxidizing agent, one could synthesize substituted quinoline derivatives.
Indole (B1671886) Synthesis: The Fischer indole synthesis, involving the reaction of the corresponding hydrazine (B178648) (derived from the aniline) with a ketone or aldehyde under acidic conditions, would yield a cyclopropyl-methyl substituted indole.
More modern methods also apply. For example, dirhodium(II)-catalyzed [3+2] cycloaddition reactions between N-arylaminocyclopropanes and alkynes have been described as a route to versatile heterocyclic intermediates like substituted pyrrolidines. researchgate.netnih.gov
Table 3: Potential Heterocyclic Scaffolds from this compound
| Heterocyclic Class | Synthetic Method (Example) | Potential Product |
|---|---|---|
| Quinolines | Skraup Synthesis | 8-Cyclopropyl-5-methylquinoline |
| Indoles | Fischer Indole Synthesis | 7-Cyclopropyl-4-methyl-1H-indole |
| Pyrrolidines | [3+2] Cycloaddition | Substituted 1-(2-cyclopropyl-5-methylphenyl)pyrrolidines |
Stereochemical Control in Derivatization Processes
The introduction of new stereocenters into a molecule with pre-existing chirality, or the creation of stereocenters from a prochiral starting material, demands sophisticated synthetic strategies. For a molecule like this compound, both the aniline nitrogen and the aromatic ring offer sites for derivatization where stereocontrol would be paramount for generating specific, single-isomer products.
Diastereoselective and Enantioselective Functionalization
Diastereoselective and enantioselective reactions represent the two main pillars of asymmetric synthesis. Diastereoselective methods are employed when a new stereocenter is introduced in a molecule that already contains one or more stereocenters, leading to the preferential formation of one diastereomer over others. Enantioselective synthesis, conversely, involves the conversion of a prochiral substrate into a chiral product, resulting in an excess of one enantiomer.
In the context of this compound, the aniline functional group is a prime target for such transformations. For instance, the formation of amides or sulfonamides through reaction with chiral carboxylic acids or sulfonic acid derivatives, respectively, could proceed with diastereoselectivity. The inherent chirality of the reagent would influence the stereochemical outcome of the reaction at the nitrogen atom or a newly formed adjacent stereocenter.
One pertinent example from the broader field of aniline chemistry is the enantiospecific synthesis of sulfonimidamides from anilines and chiral sulfonimidoyl fluorides. This reaction, promoted by a calcium catalyst, proceeds with a high degree of stereocontrol, typically resulting in an inversion of configuration at the sulfur center. While not specifically demonstrated on this compound, this methodology suggests a viable route for introducing a stereogenic sulfur atom attached to the aniline nitrogen.
Furthermore, the aromatic ring of this compound could be a substrate for diastereoselective reactions. For example, a directed metalation-alkylation sequence, where the cyclopropyl group or a derivative of the amino group directs the metalation to a specific ortho position, could be followed by quenching with a chiral electrophile to introduce a new stereocenter with diastereocontrol.
Enantioselective functionalization could be envisioned through the catalytic asymmetric transformation of a derivative of this compound. For example, the formation of a Schiff base (imine) between the aniline and an aldehyde, followed by catalytic asymmetric reduction, would yield a chiral secondary amine with high enantiomeric excess. The success of such a strategy would hinge on the development of a catalyst system that can effectively discriminate between the two enantiotopic faces of the imine.
Chiral Pool Approaches for Stereocenter Introduction
The chiral pool comprises readily available, enantiopure natural products that can be used as starting materials for the synthesis of more complex chiral molecules. This approach leverages the existing stereocenters of the natural product to impart chirality to the target molecule.
While this compound itself is not a natural product, it could be derivatized using reagents from the chiral pool to introduce stereocenters. A classic example is the reaction of the aniline with enantiopure amino acids to form chiral amides. The well-defined stereochemistry of the amino acid provides a handle for controlling the stereochemistry of subsequent transformations on the this compound scaffold.
For instance, the formation of an amide with a protected, enantiopure amino acid could be followed by a diastereoselective reaction at another position on the molecule. The bulky and stereochemically defined amino acid derivative would act as a chiral auxiliary, directing the approach of incoming reagents to one face of the molecule. After the desired transformation, the chiral auxiliary can be cleaved, leaving behind the enantiomerically enriched product.
Another chiral pool strategy involves using enantiopure aldehydes or ketones derived from natural sources to form chiral imines or enamines with this compound. These chiral intermediates can then undergo diastereoselective additions or cycloadditions, with the stereochemical outcome dictated by the chiral moiety derived from the natural product.
Despite the theoretical potential of these strategies, the lack of published research specifically applying them to this compound underscores a gap in the current body of chemical synthesis literature. The development of such methods would be a valuable contribution, enabling the synthesis of a new class of chiral building blocks for various applications.
Computational and Theoretical Investigations of 2 Cyclopropyl 5 Methylaniline
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, such as its orbital energies and charge distribution. For 2-Cyclopropyl-5-methylaniline, these calculations would typically be performed using Density Functional Theory (DFT) methods, which offer a good balance between accuracy and computational cost.
The electronic nature of this compound is influenced by the interplay of the electron-donating amino (-NH2) and methyl (-CH3) groups, and the unique electronic character of the cyclopropyl (B3062369) ring. The amino group, a strong activating group, increases the electron density of the aromatic ring, particularly at the ortho and para positions. The methyl group provides further electron donation through hyperconjugation. The cyclopropyl group, while being a saturated ring, exhibits some π-character and can participate in conjugation, further modulating the electronic landscape of the molecule.
A key aspect of electronic structure analysis is the determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For substituted anilines, the HOMO is typically located on the aniline (B41778) ring and the nitrogen atom, while the LUMO is distributed over the aromatic system.
Note: These values are estimations based on computational studies of similar substituted anilines and may vary depending on the level of theory and basis set used.
Molecular Modeling and Conformational Analysis
Molecular modeling techniques are employed to explore the three-dimensional structure and conformational preferences of this compound. The molecule possesses conformational flexibility primarily due to the rotation around the C-N bond and the C-C bond connecting the cyclopropyl group to the aromatic ring.
The orientation of the amino group with respect to the benzene (B151609) ring and the conformation of the cyclopropyl group are of particular interest. In aniline, the amino group is known to be slightly pyramidal. chemrxiv.org The barrier to inversion of the amino group in substituted anilines is influenced by the electronic effects of the substituents. mdpi.com
The rotation of the cyclopropyl group relative to the plane of the aromatic ring is another important conformational feature. Computational studies on cyclopropyl-substituted systems have shown that the energy barrier for this rotation is generally low. The preferred conformation will seek to minimize steric hindrance between the cyclopropyl hydrogens and the ortho substituents on the benzene ring.
Table 2: Predicted Conformational Properties of this compound (Analogous Data)
| Conformational Parameter | Predicted Characteristic | Energetic Implication |
|---|---|---|
| C-N Bond Rotation | Low energy barrier | Rapid interconversion between rotamers at room temperature |
| Cyclopropyl Ring Rotation | Low energy barrier | Multiple stable or near-stable conformations |
| Amino Group Pyramidalization | Non-planar geometry | Influences hydrogen bonding and reactivity |
Note: Specific energy barriers would require dedicated computational studies.
Density Functional Theory (DFT) Studies on Reaction Mechanisms
DFT is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, DFT studies can predict the outcomes of various reactions, such as electrophilic aromatic substitution.
Transition State Characterization and Activation Energies
A transition state represents the highest energy point along a reaction coordinate, and its structure provides crucial information about the mechanism. bldpharm.com The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. mdpi.com
In the context of electrophilic aromatic substitution on this compound, DFT calculations can be used to model the transition states for substitution at different positions on the aromatic ring. The activating nature of the amino and methyl groups, along with the cyclopropyl substituent, will direct incoming electrophiles primarily to the ortho and para positions relative to the amino group. The activation energies for these pathways would be calculated to determine the most favorable reaction site.
Regioselectivity and Stereoselectivity Prediction
DFT calculations are instrumental in predicting the regioselectivity of reactions. researchgate.net By comparing the activation energies for electrophilic attack at all possible sites on the aromatic ring of this compound, the preferred substitution pattern can be determined. The combined directing effects of the amino, methyl, and cyclopropyl groups will dictate the final product distribution. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The cyclopropyl group can also influence the regioselectivity.
Stereoselectivity, while less of a factor in simple aromatic substitution, can become important in more complex reactions involving the chiral centers that could be generated from the cyclopropyl group. DFT can be used to model the transition states leading to different stereoisomers and predict the most likely stereochemical outcome.
Molecular Dynamics Simulations for Reactivity Insights
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvents and other molecules. nih.gov An MD simulation of this compound, typically in a solvent like water or an organic solvent, would offer insights into its solvation structure and dynamic conformational changes.
Advanced Analytical Methodologies in Chemical Research on 2 Cyclopropyl 5 Methylaniline
Spectroscopic Techniques for Structural and Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the molecular structure and understanding the mechanistic pathways involving 2-Cyclopropyl-5-methylaniline.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure of this compound in solution. Advanced NMR techniques, such as 2D-NMR (COSY, HSQC, HMBC), would be instrumental in assigning the proton (¹H) and carbon (¹³C) signals of the molecule.
The conformational dynamics of the cyclopropyl (B3062369) group relative to the aniline (B41778) ring can be investigated using variable temperature NMR studies. At lower temperatures, the rotation around the C-C and C-N bonds may be slow enough on the NMR timescale to observe distinct signals for different conformers, providing insight into the energy barriers of these rotational processes. For instance, the chair-like conformations of cyclohexane (B81311) can be resolved at low temperatures, and similar principles could be applied to study the orientation of the cyclopropyl group in this compound.
Isotopic labeling, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ¹⁵N), would further enhance NMR studies. For example, synthesizing this compound with a ¹³C-labeled cyclopropyl group would allow for precise measurement of coupling constants and relaxation parameters, providing detailed information about the bonding environment and molecular motion at that specific site.
A hypothetical table of ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for similar substituted anilines.
| Atom | Hypothetical ¹H NMR Chemical Shift (ppm) | Hypothetical ¹³C NMR Chemical Shift (ppm) |
| NH₂ | 3.5 (broad singlet) | - |
| Aromatic CH | 6.5 - 7.0 (multiplet) | 110 - 130 |
| Cyclopropyl CH | 0.5 - 1.0 (multiplet) | 5 - 15 |
| Methyl CH₃ | 2.2 (singlet) | 20 - 25 |
Mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and its reaction products. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula.
Techniques like electrospray ionization (ESI) coupled with mass spectrometry (ESI-MS) are particularly useful for analyzing polar molecules like anilines. When combined with electrochemical cells (EC-ESI/MS), this method can be used to study the oxidative metabolism of this compound in real-time. By applying a potential to the electrochemical cell, the aniline can be oxidized, and the resulting products can be immediately introduced into the mass spectrometer for identification. This approach is valuable for mimicking metabolic pathways and identifying potential reactive intermediates. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) would provide structural information about the resulting products. For instance, studies on N-cyclopropylanilines have shown that single-electron oxidation can lead to the irreversible opening of the cyclopropyl ring.
A plausible fragmentation pattern for this compound in an MS/MS experiment is outlined below:
| Precursor Ion (m/z) | Plausible Fragment Ions (m/z) | Interpretation |
| 148.1121 [M+H]⁺ | 133.0886 | Loss of methyl group (CH₃) |
| 120.0808 | Loss of ethylene (B1197577) from cyclopropyl ring | |
| 106.0651 | Loss of the entire cyclopropyl group (C₃H₅) |
Chromatographic Methods for Reaction Monitoring and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for monitoring the progress of reactions that synthesize or consume this compound. By taking aliquots from a reaction at different time points and analyzing them by HPLC, the concentration of reactants, intermediates, and products can be quantified. This data is vital for determining reaction kinetics. acs.org
Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is a common method for analyzing aromatic amines. epa.govthermofisher.com The use of a UV detector allows for the quantification of the compounds based on their absorbance. By establishing a calibration curve, the product ratios in a reaction mixture can be accurately determined. For instance, in the synthesis of N-cyclopropylaniline analogs, semi-preparative HPLC has been used to isolate photolysis products for further identification. acs.orgresearchgate.net
A typical HPLC method for analyzing this compound might involve the following parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. While anilines can sometimes be challenging to analyze by GC due to their polarity, derivatization can be employed to improve their volatility and chromatographic behavior. However, for a compound like this compound, direct analysis may be possible using a suitable polar capillary column.
GC coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS) is a powerful combination for separating and identifying volatile products and impurities. thermofisher.com In a synthetic process, GC can be used to monitor the disappearance of volatile starting materials and the appearance of the desired product, as well as any volatile byproducts. The high separation efficiency of capillary GC columns allows for the resolution of closely related isomers.
Crystallographic Analysis for Solid-State Structure Determination
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can determine the precise bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. This technique would unambiguously establish the connectivity of the atoms and the relative orientation of the cyclopropyl and methyl-substituted aniline ring.
Applications of 2 Cyclopropyl 5 Methylaniline and Its Derivatives in Advanced Chemical Synthesis and Materials Science
Role as a Key Intermediate in Complex Organic Molecule Synthesis
The aniline (B41778) moiety is a cornerstone in the synthesis of a vast array of complex chemical structures, particularly in the pharmaceutical and agrochemical industries. The introduction of a cyclopropyl (B3062369) group adds a layer of structural rigidity and metabolic stability, making cyclopropyl-substituted anilines highly sought-after intermediates.
Derivatives of cyclopropyl aniline are crucial for producing certain modern agrochemicals. For instance, N-Cyclopropylmethylaniline is a recognized key intermediate in the synthesis of meta-diamide insecticides. patsnap.com This class of insecticides exhibits high efficacy against various pests. The synthesis pathway often involves the reaction of the aniline nitrogen, highlighting the importance of this functional group. Similarly, related structures like halogen-substituted N-methylanilines serve as vital precursors for environmentally-benign herbicides such as metamifop. google.com
The general synthetic utility of cyclopropyl anilines is also demonstrated by the development of efficient, one-pot procedures for their synthesis. Palladium-catalyzed amination reactions, for example, allow for the straightforward coupling of cyclopropylamine (B47189) with various aryl bromides, yielding N-arylcyclopropylamines in high yields. researchgate.net This accessibility facilitates their broader use in discovery chemistry. Furthermore, methods for producing related intermediates, such as 5-chloro-2-methyl aniline, have been optimized for high yield and safety, underscoring their industrial relevance. google.com The presence of the cyclopropyl ring in these intermediates is critical, often conferring unique biological activities and improved pharmacokinetic profiles to the final products.
Building Block for Chiral Auxiliaries and Ligands
Asymmetric catalysis, which enables the selective synthesis of a single enantiomer of a chiral molecule, is indispensable in modern drug development. Chiral auxiliaries and ligands are the lynchpins of this field, and 2-Cyclopropyl-5-methylaniline derivatives offer significant potential as precursors for these critical components.
A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The rigid structure of the cyclopropyl group combined with the aniline functionality makes derivatives of this compound attractive candidates for creating new auxiliaries.
More significantly, cyclopropane-containing structures have been instrumental in the design of advanced chiral ligands for transition metal catalysis. A notable example is the development of phosphanyl-oxazoline (PHOX) ligands that incorporate a chiral cyclopropyl backbone. beilstein-journals.orgresearchgate.net These ligands have proven highly effective in challenging reactions like the intermolecular asymmetric Heck reaction. beilstein-journals.org The synthesis of these ligands starts from an optically active cyclopropanecarboxylic acid, which is then elaborated into the final PHOX structure. beilstein-journals.orgresearchgate.net The conformational rigidity of the cyclopropyl unit is key to creating a well-defined chiral pocket around the metal center, leading to high levels of enantioselectivity.
The table below summarizes the effectiveness of cyclopropane-based PHOX ligands in the asymmetric Heck arylation of 2,3-dihydrofuran.
| Entry | Ligand | Base | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | L1 | DIPEA | 96 | 64 |
| 2 | L2 | DIPEA | 95 | 70 |
| 3 | L3 | NaHCO₃ | 94 | 75 |
| 4 | L4 | K₂CO₃ | 98 | 92 |
| 5 | L5 | Cs₂CO₃ | 99 | 95 |
Data compiled from studies on cyclopropane-based PHOX ligands in asymmetric Heck reactions. researchgate.net
Furthermore, research has shown that anilines can react with chiral bromocyclopropanes in a diastereoselective manner to produce enantioenriched cyclopropyl amines. mdpi.com This demonstrates a direct pathway to chiral building blocks from aniline precursors, which can then be used to construct more complex chiral ligands or serve as chiral synthons themselves.
Precursor in the Development of Advanced Materials
The unique electronic and structural properties of this compound also position it as a promising precursor for advanced functional materials, including specialty polymers and optoelectronic components.
Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. nih.gov The properties of PANI can be significantly modified by introducing substituents onto the aniline monomer. The polymerization of aniline derivatives allows for the creation of polymers with tailored characteristics, such as improved solubility, altered morphology, and new functionalities. rsc.orgresearchgate.net
Studies on ortho-substituted anilines have shown that the nature of the substituent directly impacts the morphology and solubility of the resulting polymer. nih.govresearchgate.net For example, polymers synthesized from 2-(1-methylbut-2-en-1-yl)aniline are soluble in common organic solvents, allowing for easy processing into films for applications like chemical sensors. nih.gov Following this principle, the polymerization of this compound would yield a polymer where the cyclopropyl and methyl groups would likely enhance solubility in organic solvents and influence the packing of polymer chains, thereby affecting its conductive and mechanical properties.
The general procedure for the chemical polymerization of aniline derivatives involves an oxidative coupling reaction, typically using an oxidant like ammonium (B1175870) persulfate in an acidic medium.
| Monomer Precursor | Polymerization Method | Resulting Polymer Properties |
| 2-(1-methylbut-2-en-1-yl)aniline | Oxidative Chemical | Soluble in NMP, DMF, DMSO; forms films; sensitive to moisture & ammonia |
| Various Substituted Anilines | Step-growth with S₂Cl₂ | Colored, conjugated backbones [−N(R)SS−]; moderate molecular weight |
| 2,5-dimethylaniline | Oxidative Chemical | Soluble in various organic solvents; excellent environmental stability |
This table summarizes findings from polymerization studies on various aniline derivatives. nih.govnih.govciac.jl.cn
The incorporation of cyclopropane (B1198618) units into polymers has been shown to yield materials with interesting optical properties. Research has demonstrated that copolymers containing (p-2-methoxycarbonyl)cyclopropyl styrene (B11656) are optically transparent, with light transmission as high as 90%. jomardpublishing.com These materials also exhibit favorable mechanical and thermal properties, making them suitable for manufacturing optical lenses and other components. jomardpublishing.com
Given that aromatic amines are foundational to many conductive polymers and functional materials, this compound presents a compelling structure for creating novel optoelectronic materials. The aniline unit can provide the necessary framework for electronic conductivity or charge transport, while the cyclopropyl group can impart desirable optical properties, such as high transparency or a modified refractive index. The combination of these functionalities within a single monomer makes it a target for synthesizing materials where electronic and optical properties can be synergistically tuned. Materials derived from such precursors could find applications in light-emitting diodes (LEDs), transparent conductive films, or responsive materials that change their properties upon external stimuli.
Future Research Directions and Emerging Challenges
Development of Sustainable and Environmentally Benign Synthesis Routes
The chemical industry is increasingly under pressure to adopt greener and more sustainable practices. For a compound like 2-Cyclopropyl-5-methylaniline, future research will be heavily focused on developing synthesis methods that align with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
Key research objectives in this area include:
Catalytic Systems: Moving away from stoichiometric reagents towards highly efficient catalytic systems (e.g., using earth-abundant metals) for the key bond-forming reactions, such as the cyclopropanation step or the amination of an aryl precursor.
Alternative Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-derived solvents.
One-Pot Syntheses: Designing cascade or one-pot reaction sequences to reduce the number of intermediate isolation and purification steps, thereby saving resources and minimizing waste. For instance, processes that combine the reduction of a nitro-group with subsequent amination and cyclization in a single vessel are highly desirable. researchgate.net
Renewable Feedstocks: Investigating the possibility of deriving starting materials from renewable biomass sources rather than petroleum-based feedstocks.
The development of such environmentally benign routes is crucial not only for environmental stewardship but also for the economic viability of producing this compound on a larger scale. nih.gov
Exploration of New Reactivity Manifolds for the Cyclopropyl (B3062369) Aniline (B41778) System
The chemical personality of this compound is dominated by the interplay between the electron-rich aniline ring and the strained cyclopropyl group. This combination offers unique reactivity that is yet to be fully explored.
Oxidative Ring-Opening: A particularly fascinating aspect of N-cyclopropylanilines is the irreversible ring-opening of the cyclopropyl group that occurs upon single-electron transfer (SET) oxidation. acs.orgresearchgate.net This process forms a distonic radical cation, a highly reactive intermediate. acs.org Future research will likely focus on harnessing this unique reactivity. For example, the radical cation could be trapped with various nucleophiles to generate a diverse array of complex molecular scaffolds that would be difficult to access through other means. The rate of this ring-opening can be influenced by substituents on the aniline ring, offering a way to tune the reactivity. acs.org
Electrophilic Aromatic Substitution: The aniline moiety strongly activates the aromatic ring towards electrophilic substitution. chemistrysteps.com Research can systematically explore reactions like halogenation, nitration, and Friedel-Crafts acylation. The directing effects of the amino and cyclopropyl groups will be of fundamental interest, potentially leading to regioselective functionalization at specific positions on the ring.
Transition-Metal Catalyzed Cross-Coupling: The N-H and C-H bonds in this compound are potential handles for modern cross-coupling reactions. Developing catalytic methods to selectively functionalize these positions would provide rapid access to a wide range of derivatives with applications in medicinal chemistry and materials science.
Leveraging Artificial Intelligence and Machine Learning for Reaction Prediction and Design
Retrosynthetic Analysis: AI-powered platforms can analyze the structure of complex target molecules and propose novel and efficient synthetic pathways that may not be obvious to a human chemist. chemical.ai This can accelerate the discovery of new routes to this compound and its derivatives.
Reaction Outcome and Yield Prediction: Machine learning models, trained on vast datasets of chemical reactions, can predict the likely products, byproducts, and yields of a reaction under specific conditions. rjptonline.orgnih.gov This predictive power can save significant time and resources by minimizing trial-and-error experimentation in the lab. neurips.ccnips.cc For instance, an ML model could optimize the conditions for a coupling reaction involving this compound to maximize yield and minimize impurities. softformance.com
Designing Novel Molecules: Generative AI models can design new molecules with specific desired properties. softformance.com By inputting desired parameters (e.g., for biological activity or material properties), researchers could use AI to design novel derivatives of this compound for specific applications in drug discovery or materials science. mdpi.com
Integration of this compound into Broader Chemical Science Disciplines
The structural motifs present in this compound make it a valuable building block for various fields of chemical science.
Medicinal and Pharmaceutical Chemistry: Aniline and cyclopropyl moieties are common features in many bioactive molecules. Aromatic amines are precursors to a wide range of pharmaceuticals. nih.gov The unique combination in this compound could be exploited to synthesize new chemical entities (NCEs) for drug discovery programs. Its derivatives could be screened for various biological activities.
Agrochemicals: Substituted anilines are crucial intermediates in the synthesis of herbicides and pesticides. chemimpex.com The specific substitution pattern of this compound could lead to the development of new agrochemicals with improved efficacy or novel modes of action.
Materials Science: Aromatic amines are foundational components for dyes, pigments, and functional polymers. chemimpex.com The incorporation of the this compound unit into polymer chains or dye structures could impart unique optical, electronic, or thermal properties.
Chemical Probes: As demonstrated with related N-cyclopropylanilines, this class of compounds can serve as sensitive probes for studying single-electron oxidation processes in complex systems, including in environmental chemistry to understand the behavior of pollutants. acs.orgresearchgate.net
Q & A
Q. What are the standard synthetic routes for preparing 2-cyclopropyl-5-methylaniline, and what key reaction conditions govern its yield?
- Methodological Answer : The synthesis typically involves cyclopropylation of a substituted aniline precursor. For example, 4-methylaniline can react with cyclopropyl bromide in the presence of a base (e.g., potassium carbonate) under reflux in toluene . Key parameters include temperature control (80–110°C), solvent polarity, and stoichiometric ratios. Yield optimization often requires monitoring by TLC or GC-MS to minimize byproducts like over-alkylated species.
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral signatures should researchers expect?
- Methodological Answer :
- NMR : H NMR should show aromatic protons (δ 6.5–7.5 ppm), a singlet for the methyl group (δ ~2.3 ppm), and cyclopropyl protons as a multiplet (δ 1.0–1.5 ppm). C NMR will confirm the cyclopropyl carbons (δ 8–12 ppm) and aromatic carbons .
- Mass Spectrometry : The molecular ion peak (m/z 147.22) and fragmentation patterns (e.g., loss of the cyclopropyl group) are critical for validation .
Q. How does the cyclopropyl group influence the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : The cyclopropyl ring introduces strain, making the compound prone to ring-opening under acidic or high-temperature conditions. Stability studies should use HPLC or UV-Vis to track degradation products. For example, storage at 4°C in inert atmospheres (argon) minimizes decomposition .
Advanced Research Questions
Q. What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound, and how do they compare to experimental data?
- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are recommended for geometry optimization and electronic property calculations . Compare computed HOMO-LUMO gaps, dipole moments, and vibrational spectra with experimental IR/Raman data to validate models. Discrepancies >5% may require adjusting basis sets (e.g., 6-311++G(d,p)) .
Q. How can researchers address contradictory data in regioselectivity during cyclopropylation of substituted anilines?
- Methodological Answer : Conflicting results often arise from competing steric and electronic effects. Systematic studies varying substituent positions (e.g., methyl vs. fluoro groups) and reaction solvents (polar vs. nonpolar) can clarify trends. Use Hammett plots to correlate substituent effects with reaction rates . For example, electron-donating groups (e.g., -CH) enhance para-substitution, while electron-withdrawing groups (e.g., -F) favor meta positions .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer : The aniline’s NH group can act as a directing group, but its basicity may require protection (e.g., acetylation) to prevent catalyst poisoning. Mechanistic studies using kinetic isotope effects (KIEs) or in situ IR spectroscopy can elucidate whether oxidative addition or transmetallation is rate-limiting .
Q. How should researchers design assays to evaluate the biological activity of this compound derivatives while minimizing cytotoxicity?
- Methodological Answer :
- Dose-Response Analysis : Use a sigmoidal curve (log[concentration] vs. response) to determine IC/EC values. Include positive controls (e.g., known kinase inhibitors) and negative controls (DMSO vehicle) .
- Cytotoxicity Screening : Employ MTT assays on HEK-293 or HepG2 cells to establish selectivity indices (SI = IC normal cells / IC target cells) .
Data Analysis and Contradictions
Q. How can discrepancies between theoretical (DFT) and experimental vibrational spectra be resolved?
Q. What statistical approaches are recommended for interpreting conflicting bioactivity data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
